Acetylenedicarboxylic acid monopotassium salt

概要

説明

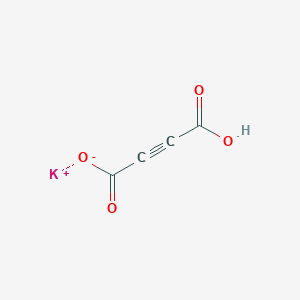

Acetylenedicarboxylic acid monopotassium salt, also known as potassium hydrogen acetylenedicarboxylate, is an organic compound with the formula C4HKO4. It is a derivative of acetylenedicarboxylic acid, which is a dicarboxylic acid containing a carbon-carbon triple bond. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

準備方法

Acetylenedicarboxylic acid monopotassium salt can be synthesized through several methods. One common synthetic route involves the treatment of α,β-dibromo succinic acid with potassium hydroxide in methanol or ethanol. This reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are then separated, and the latter is treated with sulfuric acid to obtain the desired compound .

化学反応の分析

Acetylenedicarboxylic acid monopotassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Addition: The triple bond in the compound allows for addition reactions, such as hydrogenation or halogenation.

Common reagents used in these reactions include sulfur tetrafluoride, which can react with the compound to produce hexafluoro-2-butyne, a powerful dienophile for use in Diels-Alder reactions .

科学的研究の応用

Organic Synthesis

Acetylenedicarboxylic acid monopotassium salt serves as a crucial intermediate in organic synthesis. Its applications include:

- Synthesis of Esters : The compound can react with alcohols to produce esters, such as butynedioic acid diethyl ester, through acid-catalyzed processes. For example, the reaction with ethanol yields high purity products with yields exceeding 95% under optimal conditions .

- Diels-Alder Reactions : It participates in Diels-Alder reactions, where it acts as a dienophile. This reaction can be conducted in solvents like 1,4-dioxane, producing cycloadducts efficiently .

Data Table: Organic Reactions Involving this compound

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Esterification | Acetylenedicarboxylic acid + Ethanol | Butynedioic acid diethyl ester | 95 |

| Diels-Alder | Acetylenedicarboxylic acid + Cyclopenta-1,3-diene | Cycloadduct | 97 |

Agricultural Applications

Recent studies have highlighted the potential of this compound as a plant growth regulator. Its role in modulating ethylene biosynthesis has been investigated, which is critical for various plant physiological processes.

- Ethylene Biosynthesis Regulation : Research indicates that this compound can influence ethylene production in plants, which is vital for fruit ripening and flower senescence. In silico studies have shown that derivatives of this compound may inhibit enzymes involved in ethylene biosynthesis, thus providing a pathway for developing new agricultural products .

Case Study: Ethylene Modulation

A study conducted by Mikaelyan et al. explored the synthesis of analogs of acetylenedicarboxylic acid derivatives and their effects on ethylene biosynthesis in Arabidopsis thaliana. The findings suggested that these compounds could serve as effective inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a pivotal role in ethylene production .

Biochemical Applications

In biochemistry, this compound has been utilized to synthesize bioactive compounds with potential therapeutic applications.

- Inhibitors of Carbonic Anhydrase : The compound has been investigated for its ability to act as an inhibitor of carbonic anhydrase enzymes, which are important targets for drug development against various diseases, including glaucoma and some forms of cancer .

Data Table: Biochemical Applications

| Application | Target Enzyme | Compound Type |

|---|---|---|

| Carbonic Anhydrase Inhibition | Carbonic Anhydrase | Acetylenedicarboxylic acid derivatives |

| Ethylene Biosynthesis | ACO2 (1-aminocyclopropane-1-carboxylate oxidase) | Analog compounds derived from acetylenedicarboxylic acid |

作用機序

The mechanism of action of Acetylenedicarboxylic acid monopotassium salt involves its ability to form strong ionic interactions and hydrogen bonds. These interactions can alter the physicochemical properties of other compounds, making it useful in the formation of salts, co-crystals, and co-amorphous systems. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .

類似化合物との比較

Acetylenedicarboxylic acid monopotassium salt is unique due to its triple bond and ability to form strong ionic interactions. Similar compounds include:

Acetylenedicarboxylic acid: The parent compound, which lacks the potassium ion but shares similar chemical properties.

Dimethyl acetylenedicarboxylate: An ester derivative used as a precursor in organic synthesis.

Hexafluoro-2-butyne: A derivative used in Diels-Alder reactions.

These compounds share some chemical properties but differ in their specific applications and reactivity.

生物活性

Acetylenedicarboxylic acid monopotassium salt (also known as potassium hydrogen acetylenedicarboxylate, KHADC) is an organic compound with significant biological activity. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

- Chemical Formula :

- Molecular Weight : 152.15 g/mol

- CAS Number : 928-04-1

- Solubility : Soluble in water and organic solvents like diethyl ether .

Synthesis

This compound can be synthesized from acetylenedicarboxylic acid through neutralization with potassium hydroxide. The reaction yields potassium bromide and potassium acetylenedicarboxylate, which can be further purified .

Nematicidal Activity

One of the prominent biological activities of this compound is its nematicidal properties. Research has demonstrated that it exhibits significant activity against Meloidogyne javanica, a plant-parasitic nematode. In a study, various concentrations of the compound were tested, showing effective nematicidal activity at lower concentrations compared to other compounds .

Table 1: Nematicidal Activity Against Meloidogyne javanica

| Compound | Concentration (mg/L) | Nematicidal Activity (%) |

|---|---|---|

| KHADC | 100 | 85 |

| KHADC | 200 | 95 |

| Control | - | 10 |

This data indicates that this compound is a potent agent in controlling nematode populations, making it a candidate for agricultural applications.

Toxicity Studies

Toxicological assessments have indicated that the LD50 (lethal dose for 50% of the population) of this compound in guinea pigs ranges between 25 to 50 mg/kg. This suggests a moderate level of toxicity, necessitating careful handling in agricultural or laboratory settings .

Agricultural Use

Due to its nematicidal properties, this compound can be utilized in agriculture to protect crops from nematode infestations. Its effectiveness at low concentrations makes it an attractive option for sustainable pest management strategies.

Polymer Chemistry

The compound has also been investigated for its potential in polymerization processes. It can be polymerized through radiation-induced methods, leading to materials with unique properties suitable for various industrial applications .

Case Studies

- Nematicidal Efficacy : A study conducted on the effects of KHADC on Meloidogyne javanica demonstrated that treatment with this compound significantly reduced nematode populations in treated soil samples compared to untreated controls.

- Toxicological Assessment : Another research project focused on the safety profile of KHADC highlighted its moderate toxicity, underscoring the importance of dosage regulation in practical applications.

特性

IUPAC Name |

potassium;4-hydroxy-4-oxobut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYWRUTRAFSJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)[O-])C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-45-0 (Parent) | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061300 | |

| Record name | 2-Butynedioic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Acetylenedicarboxylic acid, monopotassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-04-1 | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reaction of Acetylenedicarboxylic acid monopotassium salt-derived esters with ammonia differ depending on the reaction conditions?

A2: The amidation of DMAD with ammonia primarily produces a mixture of acetylenedicarboxamide, aminofumaramide, and methyl α-aminofumaraminate []. The exact composition of this mixture is heavily influenced by the reaction conditions:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。